Researchers have investigated pulegone's potential as an antimicrobial agent. Studies have shown it to exhibit activity against various bacteria and fungi )]. However, more research is needed to determine its efficacy and safety for this purpose.
Scientific studies have explored pulegone's insecticidal properties. It has been shown to be effective against some insect pests [Source: Insecticidal Activity of Essential Oils from Mentha Species against Aedes aegypti and Culex pipiens (Diptera: Culicidae) - PubMed Central [PMC] ()]. However, similar to its antimicrobial properties, more research is needed to determine its practical applications and potential risks.
Pulegone's biological effects are being explored in various scientific research areas. These include:
Pulegone has a cyclic structure with the chemical formula C₁₀H₁₆O. The core structure consists of a six-membered carbon ring with a ketone group (C=O) attached at the third position. A methyl group (CH₃) is present at the fifth position, and an isopropylidene group ((CH₃)₂C=) is attached at the first and fourth positions [].
This structure exhibits several notable aspects:
Several chemical reactions involving pulegone are of interest in scientific research:
C₁₀H₁₆O (pulegone) + 2H₂ → C₁₀H₂₀O (menthol)
The specific reaction conditions and catalysts used in these processes are crucial for efficient conversion.
Pulegone is a colorless oil with a pleasant odor reminiscent of pennyroyal, peppermint, and camphor []. Here's a summary of its key physical and chemical properties:
Pulegone exhibits various biological effects, but the specific mechanisms of action are still under investigation. Some studies suggest it may interact with certain receptors in the nervous system, potentially explaining its historical use as a folk remedy for various ailments []. However, its safety concerns have limited its therapeutic applications.
Pulegone undergoes various metabolic transformations primarily facilitated by cytochrome P450 enzymes. The most notable reaction is its conversion to menthofuran, a hepatotoxic metabolite. This metabolic pathway involves several steps:
These reactions highlight the compound's potential for both therapeutic applications and toxicity.
Pulegone can be synthesized through several methods:
These methods allow for the production of pulegone for various applications in industry and research.
Pulegone has several applications across different fields:
Research on pulegone has revealed significant interactions with biological systems:
These studies underscore the importance of understanding both the beneficial effects and risks associated with pulegone.
Pulegone shares structural similarities with several other monoterpenes. Here are some comparable compounds:
Compound | Structure Type | Key Characteristics |
---|---|---|
Menthone | Monoterpene | Found in peppermint oil; less toxic than pulegone. |
Isopulegone | Monoterpene | A stereoisomer of pulegone; used as a flavoring agent. |
Menthofuran | Furan derivative | Hepatotoxic metabolite of pulegone; linked to toxicity. |
Carvone | Monoterpene | Found in spearmint; exhibits antimicrobial properties. |
Pulegone stands out due to its potent insecticidal properties and significant hepatotoxicity compared to these similar compounds. Its unique metabolic pathways also contribute to its distinct biological profile .
Pulegone was first isolated in 1881 from Mentha pulegium (pennyroyal), a plant historically utilized in Greco-Roman medicine for its abortifacient and insect-repellent properties. Early 20th-century chemists recognized its structural resemblance to menthol, sparking investigations into its synthetic derivatives. The compound’s name derives from pulex, Latin for "flea," reflecting its traditional use in repelling arthropods. By the 1930s, pulegone’s role as a biosynthetic precursor to menthofuran and menthone was established, cementing its importance in terpene biochemistry.
Industrial interest surged post-1950 when gas chromatography revealed its prevalence in commercial mint oils, comprising up to 85% of American pennyroyal essential oil. However, regulatory shifts occurred in 2018 when the U.S. FDA restricted synthetic pulegone in food additives, though naturally derived variants remain permissible.
As a monoterpenoid, pulegone exemplifies the structural diversity arising from the methylerythritol phosphate (MEP) pathway. Its biosynthesis begins with geranyl diphosphate (GPP), which undergoes cyclization and oxidation to form the characteristic ketone group at the C1 position. The compound’s stereochemistry—particularly the R-enantiomer’s dominance in nature—influences its reactivity, as seen in the stereoselective reduction to menthone by NADPH-dependent pulegone reductases.
Pulegone’s bifunctional cyclohexanone-isopropylidene structure enables diverse chemical modifications:
These transformations underscore pulegone’s role as a "chiral pool" building block for pharmaceuticals and agrochemicals.
Plant Species | Family | Pulegone Content (%) | Primary Use |
---|---|---|---|
Mentha pulegium | Lamiaceae | 50.6–87.3 | Essential oil production |
Nepeta tenuifolia | Lamiaceae | 28.4–61.4 | Traditional medicine |
Hedeoma pulegioides | Lamiaceae | ≥85 | Insect repellent |
Mentha piperita | Lamiaceae | 0.5–4.6 | Flavoring agents |
Bursera graveolens | Burseraceae | 1.2–3.8 | Palo santo incense |
Contemporary studies focus on three domains:
The discovery of bacterial pulegone reductases (e.g., Pseudomonas resinovorans PrPGR) has enabled efficient (−)-menthol production. Directed evolution of PrPGR M2-1 increased catalytic efficiency ($$k{\text{cat}}/Km$$) by 204-fold, achieving titers of 4.8 g/L menthone in bioreactors. Structural analyses via X-ray crystallography revealed that residues Leu56 and Val284 govern stereoselectivity, enabling rational enzyme design.
Pulegone’s lipophilicity disrupts microbial membranes, showing minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. Synergy with carvacrol enhances efficacy against multidrug-resistant Salmonella.
Overexpression of menthofuran synthase (mfs) in transgenic Mentha piperita redirects pulegone flux away from menthofuran, increasing menthol yields by 35%. CRISPR-Cas9 editing of Mentha spp. has further reduced undesirable byproducts like pulegone oxide.
Enzyme | Source Organism | Function | Biocatalytic Application |
---|---|---|---|
(+)-Pulegone reductase | Mentha piperita | Converts pulegone to (−)-menthone | Menthol synthesis |
Menthofuran synthase | Mentha spicata | Oxidizes pulegone to menthofuran | Flavorant production |
CYP71A18 | Nepeta tenuifolia | Hydroxylates pulegone at C9 | Pharmaceutical intermediate synthesis |
Isopulegone isomerase | Pseudomonas putida | Converts isopulegone to pulegone | Terpene feedstock optimization |
Data from
Pulegone exhibits widespread distribution throughout the Lamiaceae family, which comprises approximately 236 genera and 7,280 species with a cosmopolitan distribution [1] [2]. The family demonstrates characteristic aromatic properties due to essential oil production, with pulegone serving as one of the significant monoterpene constituents across multiple genera [3] [4] [5].
The Lamiaceae family shows primary distribution centers in the Old World, extending from the Canary Islands to the Himalayas, with secondary centers in Ethiopia, Madagascar, southern areas of Africa and India, Sri Lanka, and oceanic regions eastward [2]. In the New World, distribution ranges from mountains in central Mexico into Argentina and Chile, with secondary centers radiating northward and eastward [2]. This extensive geographic distribution contributes to the widespread occurrence of pulegone-containing species across diverse climatic zones and ecological niches.
Within the Lamiaceae phylogenetic framework, pulegone-producing species are primarily found in the subfamily Nepetoideae, which contains approximately 118 genera and 3,400 species [1]. This subfamily is characterized by hexacolpate and three-celled pollen, investing embryos, myxocarpy, gynobasic style, and the presence of rosmarinic acid as probable synapomorphies [1]. The three recognized tribes within Nepetoideae—Elsholtzieae, Mentheae, and Ocimeae—all contain pulegone-producing genera, demonstrating the phylogenetic significance of this monoterpene within the subfamily.
Mentha pulegium represents the most significant natural source of pulegone, with concentrations ranging from 75 to 97 percent of the essential oil content [6] [7] [8]. European pennyroyal exhibits particularly high pulegone concentrations, with studies documenting levels of 50.6 percent in Sicilian populations [9], 77.3 percent in Iranian specimens [10], and 88.64 percent in Portuguese collections [11]. Greek populations demonstrate considerable variability, with pulegone content ranging from 61.3 to 77.9 percent across different geographic locations [12].
Essential oil yield in Mentha pulegium typically ranges from 1 to 2 percent of dry plant weight, with pulegone comprising 80 to 96 percent of the volatile oil fraction [13]. The leaves and flowering tops yield the highest concentrations, with pulegone content reaching maximum levels during the flowering stage [14] [15]. Comparative analysis reveals that Mentha arvensis var. glabrata contains 80 to 90 percent pulegone in its essential oil, representing one of the highest documented concentrations within the genus [14].
Other Mentha species exhibit significantly lower pulegone concentrations. Mentha piperita contains 0.5 to 4.6 percent pulegone in natural form oils, with partially dementholized oils showing ranges of 1.2 to 12.3 percent [7] [16]. Mentha spicata demonstrates variable pulegone content from 0.30 to 29.59 percent depending on chemotype and geographic origin [16]. Mentha longifolia populations in Saudi Arabia show pulegone as a major constituent, though specific quantitative data requires further investigation [17].
Nepeta cataria exhibits complex essential oil composition with pulegone present as a secondary constituent alongside the predominant nepetalactone compounds [6] [18] [19]. While nepetalactone typically comprises 80 percent of catnip essential oil, pulegone concentrations vary significantly based on environmental conditions and plant development stage [20] [21]. Bulgarian-cultivated Nepeta cataria contains 0.19 percent essential oil with β-citronellol as the major component at 26.31 percent, while pulegone appears in lower concentrations [22].
Agastache rugosa demonstrates remarkable chemotypic diversity with distinct pulegone and estragole chemotypes [23] [24] [25]. The pulegone chemotype exhibits pulegone concentrations of 59.01 percent in leaves and 36.27 percent in stems, accompanied by isomenthone at 21.44 percent and 35.99 percent respectively [26]. This contrasts markedly with the estragole chemotype, which contains 90.44 to 92.26 percent estragole with minimal pulegone content [26] [24].
Schizonepeta tenuifolia contains pulegone in concentrations ranging from 0.2 to 0.7 milligrams per gram of plant material, as determined through high-performance liquid chromatography analysis [27] [28]. The species demonstrates seasonal variation in pulegone content, with harvesting time serving as a critical factor influencing concentration levels [28].
Clinopodium pulegium exhibits stage-dependent pulegone accumulation, with highest concentrations occurring during vegetative and flowering stages [15]. The species transitions from pulegone dominance to menthone predominance during the fruiting stage, indicating developmental regulation of monoterpene biosynthesis [15].
Hedeoma pulegioides, commonly known as American pennyroyal, contains approximately 30 percent pulegone in its essential oil, significantly lower than European Mentha pulegium [7] [13]. The essential oil yield ranges from 0.6 to 1.0 percent, with pulegone serving as the principal bioactive constituent for insecticidal applications [13].
Pennyroyal essential oil demonstrates remarkable consistency in pulegone content across diverse geographic origins, establishing it as the definitive natural source of this monoterpene ketone [8] [29] [12]. Quantitative analysis reveals pulegone concentrations ranging from 157 to 860 milligrams per milliliter in hydrodistilled pennyroyal oils, with most commercial preparations containing 75 to 80 percent pulegone by volume [8] [29].
Gas chromatography-mass spectrometry analysis of pennyroyal oils identifies pulegone as the predominant constituent, accompanied by secondary compounds including isomenthone at 10.6 to 18.5 percent, menthone at 0.6 to 8.3 percent, and piperitenone at 0.3 to 3.2 percent [12]. The essential oil composition demonstrates remarkable stability across different processing methods, with hydrodistillation yielding consistent pulegone concentrations regardless of plant material preparation techniques [29].
Fourier transform infrared spectroscopy provides rapid quantitative determination of pulegone content using the spectral region 1650 to 1260 wavenumbers, achieving accuracy equivalent to gas chromatographic methods [29]. This analytical approach facilitates quality control procedures for commercial pennyroyal oil production, ensuring consistent pulegone concentrations for industrial applications [29].
Portuguese pennyroyal oil studies document pulegone concentrations of 88.64 percent, representing among the highest levels recorded in natural essential oils [11]. The oil demonstrates significant antimicrobial activity against Acinetobacter baumannii, attributed primarily to the high pulegone content and its associated biological properties [11].
Systematic comparison of pulegone content across Lamiaceae species reveals distinct patterns of monoterpene accumulation and biosynthetic specialization [26] [24] [30]. Mentha pulegium consistently exhibits the highest pulegone concentrations, ranging from 46.91 to 94.89 percent across different populations and environmental conditions [9] [11] [31]. This represents a specialized metabolic adaptation for pulegone production within the genus Mentha.
Agastache rugosa demonstrates bifurcated chemotypic expression, with pulegone chemotypes containing 34.1 to 59.01 percent pulegone in floral tissues and 0.4 to 48.8 percent in foliar material [26] [32]. The estragole chemotype exhibits minimal pulegone content, typically below 2 percent, indicating distinct biosynthetic pathway regulation between chemotypes [26] [24]. This chemotypic divergence provides insight into genetic control mechanisms governing monoterpene specialization.
Hedeoma pulegioides contains approximately 30 percent pulegone in American pennyroyal oil, significantly lower than European Mentha pulegium but sufficient for commercial insecticidal applications [7] [13]. The reduced pulegone content reflects geographic and phylogenetic divergence within pulegone-producing Lamiaceae species [13].
Schizonepeta tenuifolia exhibits low pulegone concentrations ranging from 0.2 to 0.7 milligrams per gram, representing specialized accumulation patterns distinct from other Lamiaceae genera [27] [28]. The quantitative determination requires sensitive analytical methods, indicating pulegone serves as a minor but significant constituent in this traditional medicinal species [28].
Nepeta cataria produces variable pulegone concentrations depending on environmental conditions and developmental stage, typically representing secondary metabolites alongside predominant nepetalactone compounds [19] [21] [22]. The species demonstrates geographic variation in pulegone content, with cultivated populations showing different essential oil profiles compared to wild collections [21] [22].
Seasonal variation significantly influences pulegone biosynthesis and accumulation patterns across pulegone-producing species [14] [33] [34] [35]. Mentha arvensis var. glabrata demonstrates maximum essential oil yield at the start of flowering, with pulegone concentrations reaching 80 to 90 percent during this optimal harvesting period [14]. Young plants exhibit greater quantitative variation in oil composition, while mature plants maintain consistent pulegone levels throughout the growing season [14].
Mediterranean climatic conditions create pronounced seasonal effects on pulegone-containing species, with spring and summer showing increased monoterpene production compared to autumn and winter periods [33] [36]. Higher insolation, elevated temperatures, and adequate precipitation contribute to enhanced photosynthetic activity and secondary metabolite biosynthesis [33] [36]. These environmental factors provide carbon skeletons necessary for monoterpene production through the mevalonate and methylerythritol phosphate pathways.
Geographic origin demonstrates substantial influence on pulegone content, with Greek Mentha pulegium populations exhibiting variation from 1.0 to 90.7 percent pulegone across different collection sites [9] [37]. This variation reflects local environmental adaptations and genetic differentiation within populations [37]. Altitude affects monoterpene composition, with temperate climates and higher elevations favoring different terpene profiles compared to lowland tropical conditions [38] [39].
Pedoclimatic conditions strongly influence pulegone biosynthesis in Mentha pulegium, with salinity stress promoting metabolic pathway shifts toward pulegone production [34]. Stress conditions appear to enhance pulegone accumulation as a protective response mechanism, supporting the ecological significance of this monoterpene in plant defense strategies [34].
Harvesting time represents a critical factor for optimizing pulegone content, with Schizonepeta tenuifolia demonstrating temporal variation in monoterpene concentrations [28]. The research indicates specific developmental stages maximize pulegone accumulation, providing guidance for commercial cultivation and traditional medicine preparation [28].
Soil properties and fertilization practices influence secondary metabolite production, with organic matter content and mineral composition affecting monoterpene biosynthesis [40]. Environmental factors including soil acidity, water content, and temperature create complex interactions determining pulegone accumulation patterns [40]. These findings emphasize the importance of controlled cultivation conditions for optimizing pulegone production in commercial applications.
Agastache rugosa exhibits distinct chemotypic differentiation based on essential oil composition, with the pulegone chemotype representing a specialized metabolic phenotype characterized by monoterpenoid dominance [23] [24] [25]. The pulegone chemotype demonstrates pulegone concentrations of 59.01 percent in leaves and 36.27 percent in stems, establishing it as the primary volatile constituent [26] [41]. This chemotype also contains significant concentrations of isomenthone at 21.44 percent in leaves and 35.99 percent in stems, along with limonene at 9.04 percent in leaves and 22.27 percent in stems [26].
Transcriptomic analysis reveals upregulation of limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase genes in the pulegone chemotype, indicating enhanced monoterpenoid biosynthetic capacity [23] [25]. The molecular mechanisms underlying pulegone chemotype development involve coordinated expression of genes in the mevalonate pathway, leading to increased precursor availability for monoterpene synthesis [25]. Limonene serves as a common intermediate detected in both chemotypes, suggesting divergent pathway regulation downstream of this biosynthetic branch point [23] [25].
Morphological differences accompany chemotypic variation, with pulegone chemotype plants exhibiting distinct vegetative characteristics compared to other chemotypes [23] [24]. These morphological variations support the genetic basis of chemotypic differentiation and provide phenotypic markers for chemotype identification in breeding programs [24].
The pulegone chemotype demonstrates antimicrobial activity attributed to the high monoterpenoid content, particularly pulegone and isomenthone concentrations [24] [32]. This biological activity supports the traditional medicinal applications of Agastache rugosa and provides rationale for chemotype-specific therapeutic utilization [24] [32].
The estragole chemotype of Agastache rugosa represents a contrasting metabolic specialization characterized by phenylpropanoid dominance rather than monoterpenoid accumulation [23] [24] [25]. Estragole concentrations reach 90.44 to 97.16 percent in this chemotype, with minimal pulegone content typically below 2 percent [26] [24]. This dramatic compositional difference reflects fundamental differences in secondary metabolite pathway regulation between chemotypes.
Transcriptomic comparison reveals downregulation of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, CYP73A, coumaroyl-aldehyde dehydrogenase, and eugenol synthase in the pulegone chemotype relative to the estragole chemotype [23] [25]. This inverse gene expression pattern explains the reciprocal relationship between monoterpenoid and phenylpropanoid accumulation in these chemotypes [25]. The estragole chemotype also contains methyl eugenol at 6.89 percent and limonene at 2.68 to 5.83 percent, indicating retained capacity for diverse secondary metabolite production [26].
Geographic distribution analysis shows both chemotypes occur across the natural range of Agastache rugosa, with estragole chemotypes predominating in certain regions including Australia, Korea, and Germany [26] [24] [42]. Korean populations consistently exhibit estragole as the major constituent, ranging from 80.24 to 97.16 percent across different studies [26] [43]. This geographic clustering suggests environmental or genetic factors influencing chemotype expression and population differentiation.
Pharmacological properties differ between chemotypes, with estragole demonstrating distinct biological activities compared to pulegone-rich oils [24]. The estragole chemotype exhibits different antimicrobial spectra and may possess unique therapeutic applications based on phenylpropanoid bioactivity [24] [42]. This functional divergence supports the concept of chemotype-specific utilization in traditional medicine and commercial applications.
Industrial applications favor different chemotypes for specific purposes, with pulegone chemotypes preferred for monoterpene-based products and estragole chemotypes utilized for phenylpropanoid applications [24]. The distinct chemical profiles enable targeted extraction and purification procedures optimized for each chemotype [24]. This specialization enhances the economic value of Agastache rugosa cultivation through chemotype-specific market applications.
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